3-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine
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Overview
Description
3-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine is a fluorinated pyrazole derivative. This compound is of interest due to its unique chemical structure, which includes a tetrafluoropropyl group. Fluorinated compounds often exhibit distinct chemical and physical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine typically involves the reaction of 3-methyl-1H-pyrazole with 2,2,3,3-tetrafluoropropyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoropropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
3-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole
- 2,2,3,3-tetrafluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
Uniqueness
3-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of the tetrafluoropropyl group. This fluorinated group imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
Biological Activity
3-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and antitumor activities. This article reviews the synthesis, characterization, and biological evaluation of this specific pyrazole derivative.
Synthesis and Characterization
The synthesis of this compound has been documented in various studies. The compound is typically synthesized through multi-step reactions involving hydrazine derivatives and appropriate carbonyl compounds. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity of the synthesized compound .
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For example, in vivo studies have shown that compounds similar to this compound can inhibit inflammation effectively. The anti-inflammatory activity is often evaluated using carrageenan-induced paw edema models in rodents. One study reported that certain pyrazolone derivatives showed a percentage inhibition of inflammation comparable to standard NSAIDs like indomethacin .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
Compound | % Inhibition (vs. Control) |
---|---|
This compound | TBD (To Be Determined) |
Indomethacin | 66.24% |
Compound 3b | 69.56% |
2. Analgesic Activity
The analgesic properties of pyrazole derivatives are also notable. Compounds have been screened for their ability to alleviate pain using various models such as acetic acid-induced writhing tests in mice. The analgesic efficacy is often compared with standard analgesics to determine relative potency .
3. Antimicrobial Activity
Antimicrobial evaluations reveal that some pyrazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values provide insights into their effectiveness as antimicrobial agents. For instance, certain derivatives were found to have MIC values as low as 6.25 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | TBD | TBD |
Compound 3b | 6.25 | Staphylococcus aureus |
Compound 3c | 12.5 | Pseudomonas aeruginosa |
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives:
- Endothelin Antagonist Activity : A series of compounds bearing a pyrazole nucleus were evaluated for their endothelin antagonist activities with some showing efficacy comparable to established drugs like bosentan at specific concentrations .
- In Silico Studies : Computational methods have been employed to predict the biological activity and pharmacokinetic properties of various pyrazolone derivatives. Software tools such as PASS have indicated promising bioactivity scores for anti-inflammatory and analgesic activities .
Properties
Molecular Formula |
C7H9F4N3 |
---|---|
Molecular Weight |
211.16 g/mol |
IUPAC Name |
3-methyl-1-(2,2,3,3-tetrafluoropropyl)pyrazol-4-amine |
InChI |
InChI=1S/C7H9F4N3/c1-4-5(12)2-14(13-4)3-7(10,11)6(8)9/h2,6H,3,12H2,1H3 |
InChI Key |
QMUFRCKPYHJSQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)CC(C(F)F)(F)F |
Origin of Product |
United States |
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